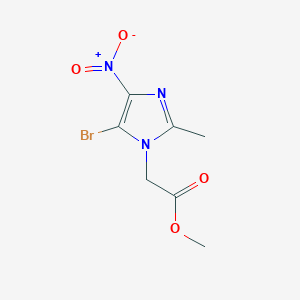![molecular formula C14H25N3O B2593691 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1210141-33-5](/img/structure/B2593691.png)
2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCA belongs to the class of compounds known as cyclohexanecarboxamides, which have been studied for their various biological activities.
Applications De Recherche Scientifique
2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. One of the most promising applications of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is in the study of pain and analgesia. 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide has been shown to have analgesic effects in animal models, and may have potential as a novel pain medication.
Mécanisme D'action
The exact mechanism of action of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is not yet fully understood. However, it is thought to act as a modulator of the GABA-A receptor, which is involved in the regulation of pain and anxiety. 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide may also act on other neurotransmitter systems, such as the glutamate system, which is involved in pain perception.
Biochemical and Physiological Effects:
2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide has been shown to reduce pain and anxiety, and may have potential as a novel analgesic and anxiolytic medication. 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is its relative ease of synthesis, which makes it an attractive compound for research purposes. 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is also relatively stable and has a long shelf life, which makes it easy to store and handle in a laboratory setting. However, one limitation of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several potential future directions for research on 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide. One area of interest is in the development of novel analgesic and anxiolytic medications based on the structure of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide. Another potential direction is in the study of the anti-inflammatory effects of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide, and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide involves the reaction of 1-cyanocyclohexanecarboxylic acid with butylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with acetic anhydride to yield the final product. The synthesis of 2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide is a relatively simple and straightforward process, making it an attractive compound for research purposes.
Propriétés
IUPAC Name |
2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-3-4-10-17(2)11-13(18)16-14(12-15)8-6-5-7-9-14/h3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOKNPPPKZMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(=O)NC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)
![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)


![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)

![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)